(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-4-methylpent-2-enyl]piperidin-3-ol
Overview
Description
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-4-methylpent-2-enyl]piperidin-3-ol is a complex organic compound with a unique structure that includes two piperidine rings and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-4-methylpent-2-enyl]piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the hydroxyl group: This step often involves the selective oxidation of a precursor compound using reagents such as potassium permanganate or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-4-methylpent-2-enyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine rings can undergo nucleophilic substitution reactions with reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-4-methylpent-2-enyl]piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-4-methylpent-2-enyl]piperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and piperidine rings allow it to form hydrogen bonds and hydrophobic interactions with proteins, potentially modulating their activity. This compound may affect various pathways, including neurotransmitter signaling and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-4-methylpent-2-enyl]piperidin-3-ol: Unique due to its specific substitution pattern and stereochemistry.
Dichloroanilines: Similar in that they contain aniline rings with different substitution patterns.
Allopurinol Related Compounds: Share some structural features but differ in their specific functional groups and applications.
Uniqueness
This compound is unique due to its dual piperidine rings and specific stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-4-methylpent-2-enyl]piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-13(2)4-3-8-17-9-7-15(16(20)12-17)18-10-5-14(19)6-11-18/h3-4,13-16,19-20H,5-12H2,1-2H3/b4-3+/t15-,16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNCAPRGEWDEFO-OBMMGQTPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCN1CCC(C(C1)O)N2CCC(CC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CN1CC[C@H]([C@@H](C1)O)N2CCC(CC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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